(Z)-6-((3-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-[(3-chlorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO4/c21-14-4-1-3-13(9-14)12-24-16-6-7-17-18(10-16)25-19(20(17)22)11-15-5-2-8-23-15/h1-11H,12H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSVSAHKJJRNR-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((3-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a furan moiety and a chlorobenzyl ether substitution, which may influence its biological activity.
Biological Activity Overview
The biological activities of benzofurans and their derivatives have been widely documented, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects. The specific compound has shown promising results in several areas:
1. Antitumor Activity
Recent studies indicate that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of cell proliferation in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 10 to 30 µM .
2. Anti-inflammatory Effects
Benzofurans are known for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce pro-inflammatory cytokine production in vitro, suggesting that this compound may also possess these effects. In particular, the inhibition of NF-kB signaling pathways has been observed in related compounds .
3. Antimicrobial Activity
There is evidence supporting the antimicrobial activity of benzofurans. Compounds derived from this class have shown effectiveness against various pathogens, including bacteria and fungi. Specific studies have reported that similar benzofuran derivatives exhibit minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Candida albicans .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to oxidative stress that can lead to cell death in cancer cells .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives:
- Breast Cancer Study : A study demonstrated that a structurally related benzofuran derivative inhibited MCF-7 cell proliferation with an IC50 value of 25 µM. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Research : In vitro experiments showed that a benzofuran derivative reduced TNF-alpha levels in activated macrophages by 40%, indicating significant anti-inflammatory potential .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- CAS Number : 620549-62-4
- Molecular Formula : C20H13ClO4
- Structural Features : It contains a benzofuran core, a furan moiety, and a chlorobenzyl ether group, which contribute to its biological activity.
DRAK2 Inhibition
One of the significant applications of (Z)-6-((3-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is as a DRAK2 inhibitor. DRAK2 (Death Receptor-Associated Kinase 2) is implicated in the regulation of apoptosis, particularly in islet β-cells, which are crucial for insulin secretion and glucose metabolism.
Key Findings :
- The compound has shown to protect islet β-cells from apoptosis in a dose-dependent manner.
- It demonstrated an IC50 value of 3.15 μM, indicating potent inhibitory activity against DRAK2.
- Structural Activity Relationship (SAR) studies revealed that modifications to the benzofuran structure could enhance potency and selectivity against various kinases involved in diabetes pathology .
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies :
Comparison with Similar Compounds
Key Observations :
- Potency : Compounds 5a and 5b exhibit sub-100 nM IC50 values against PC-3 cells, attributed to their electron-withdrawing substituents (e.g., dichlorobenzyloxy, pyridinyl) enhancing tubulin-binding affinity . The 3-chlorobenzyloxy analog may show reduced activity compared to 5b due to fewer chlorine atoms, which are critical for hydrophobic interactions with the colchicine site .
- Selectivity : Both 5a and 5b avoid hERG channel inhibition, a common toxicity concern for anticancer agents, suggesting a favorable safety profile .
- Hydroxy vs. Alkoxy Substituents : Hydroxy-substituted analogs (e.g., 6x) are less potent, likely due to reduced membrane permeability compared to alkoxy derivatives .
In Vivo Efficacy and Toxicity
- 5a: At 10 mg/kg in nude mice xenografts, 5a inhibited tumor growth without weight loss or toxicity, indicating in vivo tolerability .
- 5b : Demonstrated efficacy in zebrafish T-ALL models, highlighting broad-spectrum antileukemic activity .
- Nitrogen Mustard Hybrids: Compounds like (Z)-2-(2-(bis(2-chloroethyl)amino)ethoxybenzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one (AN–O-04) show CTC50 values of 82–119 nM against A-549 and MCF-7 cells but may carry higher toxicity risks due to alkylating moieties .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the benzofuranone carbonyl (~170 ppm in ¹³C NMR) and exocyclic double bond protons (δ 6.8–7.2 ppm, coupling constant J ≈ 12 Hz for Z-isomer) .
- X-ray Crystallography : Resolves stereochemistry; Cambridge Structural Database (CCDC) codes (e.g., CCDC 1505246) provide reference data for bond angles/lengths .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ via ESI) .
How do in vitro cytotoxicity assays and in vivo xenograft models correlate in evaluating efficacy?
Q. Advanced
- In Vitro : IC₅₀ values from proliferation assays (e.g., PC-3 prostate cancer cells) guide compound prioritization. Discrepancies arise due to cell line heterogeneity (e.g., T-ALL vs. solid tumors) .
- In Vivo : Nude mouse xenografts (10 mg/kg dose) assess tumor volume reduction, while zebrafish T-ALL models evaluate hematologic toxicity and metastasis. Critical parameters include dosing frequency, vehicle selection (e.g., PEG-400), and toxicity monitoring (e.g., hERG channel inhibition assays) .
How can substituent modifications on the benzyloxy group enhance solubility and bioavailability?
Q. Basic
- Polar Groups : Introducing hydroxyl (-OH) or methoxy (-OCH₃) groups improves aqueous solubility but may reduce membrane permeability .
- LogP Optimization : Balancing lipophilicity (Cl substituents increase LogP) with hydrogen-bond donors/acceptors enhances oral bioavailability .
- Prodrug Strategies : Masking polar groups (e.g., acetylating -OH) to improve absorption, followed by enzymatic cleavage in vivo .
What methodologies address discrepancies in biological activity across cancer cell lines?
Q. Advanced
- Panel Testing : Screening across diverse lineages (e.g., NCI-60) identifies cell-type-specific resistance mechanisms .
- Biochemical Profiling : ATPase activity assays and Western blotting (e.g., p53, caspase-3) differentiate apoptotic vs. cytostatic effects .
- Microenvironment Mimicry : 3D spheroid cultures or co-cultures with stromal cells replicate in vivo drug response variability .
What purification techniques isolate (Z)-isomers of benzofuranone derivatives?
Q. Basic
- Flash Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate Z/E isomers based on polarity differences .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with purity confirmed by >95% area under the curve (AUC) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point consistency (e.g., 74–76°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
